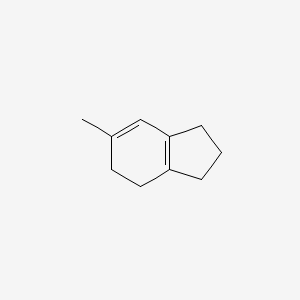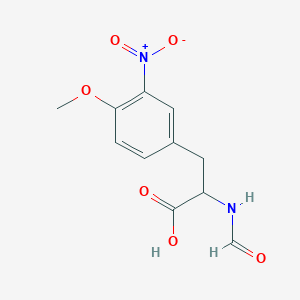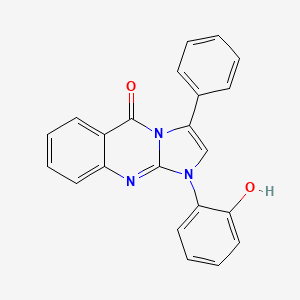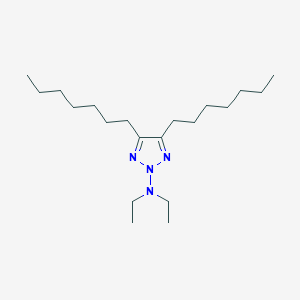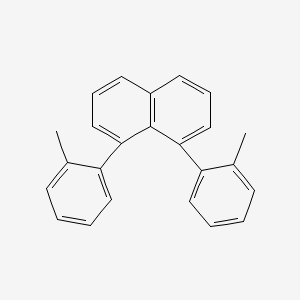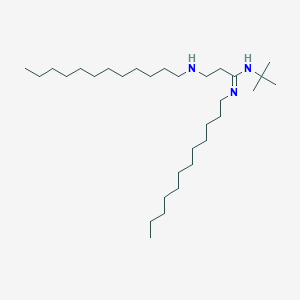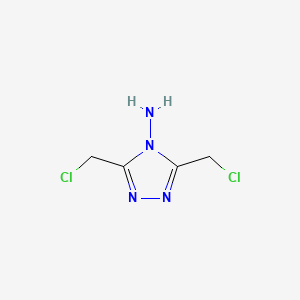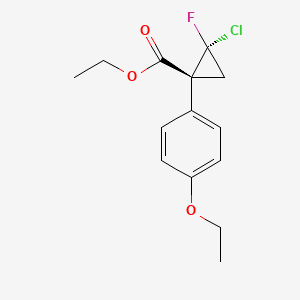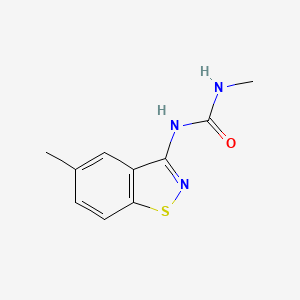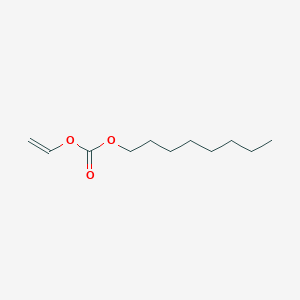
Ethenyl octyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl octyl carbonate is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they often have pleasant aromas. This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Ethenyl octyl carbonate can be synthesized through esterification, which involves the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction for esterification is:
RCOOH+R’OH→RCOOR’+H2O
In the case of this compound, the carboxylic acid and alcohol used are specific to its structure. Industrial production methods often involve heating the reactants with concentrated sulfuric acid as the catalyst to speed up the reaction .
Chemical Reactions Analysis
Ethenyl octyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Scientific Research Applications
Ethenyl octyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It can be used in the formulation of biological assays and as a component in biochemical studies.
Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics
Mechanism of Action
The mechanism of action of ethenyl octyl carbonate involves its interaction with various molecular targets. In esterification reactions, the carbonyl carbon of the ester group is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of tetrahedral intermediates, which then collapse to form the final products .
Comparison with Similar Compounds
Ethenyl octyl carbonate can be compared with other esters such as ethyl acetate and methyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its specific alkyl chain length and structure, which impart distinct physical and chemical properties. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butanoate: Known for its fruity aroma and used in flavorings and fragrances
Properties
CAS No. |
104483-29-6 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethenyl octyl carbonate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h4H,2-3,5-10H2,1H3 |
InChI Key |
CLIFQXSGOSIFPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
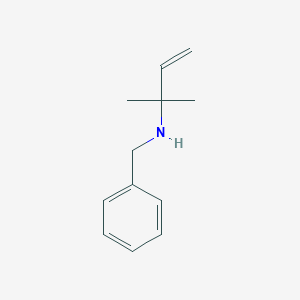
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
